molecular formula C7H16N2O6 B573984 (S)-(-)-Diaminopropane tartaric acid CAS No. 172152-22-6

(S)-(-)-Diaminopropane tartaric acid

Cat. No.: B573984
CAS No.: 172152-22-6
M. Wt: 224.213
InChI Key: GMEKUQIZTKWBJU-KBZAOUMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tartaric Acid is a carboxylic acid with a chemical formula C4H6O6 . It is an organic acid found in many vegetables and fruits such as bananas, and grapes . It is also known as 2,3-dihydroxysuccinic acid or Racemic acid . It is used to generate carbon dioxide . It is a diprotic aldaric acid which is crystalline white . Baking powder is a mixture of tartaric acid with sodium bicarbonate . It is widely used in the field of pharmaceuticals . High doses of tartaric acid can lead to paralysis or death .


Synthesis Analysis

The synthesis of tartaric acid and its derivatives involves various chromatographic separation methods, such as HPLC, GC, and TLC . The process of the resolution of a racemic chiral compound into its enantiomers can be tedious, as the chemical and physical properties of the enantiomers in achiral environment are identical and their separation can only be achieved by interaction with other chiral entities .


Molecular Structure Analysis

Tartaric Acid has a molecular weight of 150.087 g/mol . It is diprotic and aldaric in acid characteristics, and is a dihydroxyl derivative of succinic acid .


Chemical Reactions Analysis

Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . It is also known to chelate metal ions such as calcium and magnesium .


Physical and Chemical Properties Analysis

Tartaric Acid exists in a white granular to crystalline form . It is an odourless compound . It has a pleasant acidulous taste . Its melting point is 173.625 degrees celsius . Its flash point is 210 degrees celsius . It is soluble in water . Its density is 1.79 g/mol .

Mechanism of Action

Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography .

Safety and Hazards

Tartaric Acid is generally safe for use but it can cause serious eye damage . It is also harmful to aquatic life . In high doses, it can lead to paralysis or death .

Future Directions

The Tartaric Acid market industry is projected to grow from USD 0.317 billion in 2023 to USD 0.502 billion by 2032, exhibiting a compound annual growth rate (CAGR) of 5.91% during the forecast period (2023 - 2032) . This indicates a promising future for the use of tartaric acid in various industries.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3/t1-,2-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEKUQIZTKWBJU-KBZAOUMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58649-86-8
Record name 1,2-Propanediamine, (2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58649-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90669968
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-22-6
Record name 1,2-Propanediamine, (S)-, [S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172152-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.